molecular formula C22H23ClN4O2S B14935208 [4-(4-Chlorophenyl)piperazin-1-yl](5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)methanone

[4-(4-Chlorophenyl)piperazin-1-yl](5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)methanone

Cat. No.: B14935208
M. Wt: 443.0 g/mol
InChI Key: UNJCBHXGNQRRAZ-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 4-chlorophenyl group at the 4-position and a methanone bridge connecting to a furan-2-yl moiety. The furan ring is further functionalized at the 5-position with a sulfanylmethyl group linked to a 4,6-dimethylpyrimidine heterocycle.

Properties

Molecular Formula

C22H23ClN4O2S

Molecular Weight

443.0 g/mol

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-yl]methanone

InChI

InChI=1S/C22H23ClN4O2S/c1-15-13-16(2)25-22(24-15)30-14-19-7-8-20(29-19)21(28)27-11-9-26(10-12-27)18-5-3-17(23)4-6-18/h3-8,13H,9-12,14H2,1-2H3

InChI Key

UNJCBHXGNQRRAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)piperazin-1-ylsulfanyl]methyl}furan-2-yl)methanone typically involves multiple steps, including the formation of the piperazine ring, chlorination, and the introduction of the furan and pyrimidinyl sulfanyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is essential to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidinyl sulfanyl group.

    Reduction: Reduction reactions may target the carbonyl group in the methanone moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Chlorophenyl)piperazin-1-ylsulfanyl]methyl}furan-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be used to study the effects of piperazine derivatives on cellular processes. Its interactions with various biological targets can provide insights into its potential therapeutic applications.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for developing new drugs targeting specific pathways or receptors.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)piperazin-1-ylsulfanyl]methyl}furan-2-yl)methanone involves its interaction with specific molecular targets. The piperazine ring and chlorophenyl group may interact with receptors or enzymes, modulating their activity. The furan and pyrimidinyl sulfanyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Arylpiperazine Core

  • Target Compound : Contains a 4-chlorophenyl group on the piperazine. Chlorine’s electron-withdrawing nature enhances lipophilicity (logP ~3.8 estimated) and may influence receptor affinity .
  • Compound V004-6476: Features a 2-fluorophenyl group (logP = 3.86).
  • Compound 21 (MK37) : Substituted with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group significantly increases lipophilicity (logP >4) and metabolic resistance but may introduce toxicity risks .

Heterocyclic Modifications

  • Furan vs. Thiophene : The target’s furan-2-yl group (oxygen atom) offers lower lipophilicity compared to thiophene analogs (e.g., Compound 21, MK47). Thiophene’s sulfur atom enhances π-stacking but may reduce aqueous solubility .
  • Pyrimidine Substituents : The target’s 4,6-dimethylpyrimidin-2-ylsulfanyl group contrasts with methoxymethylpyrimidine in V004-6474. Methyl groups increase steric bulk, while methoxymethyl introduces polarity, affecting logD (3.73 vs. ~3.5 estimated for the target) .

Linker and Functional Group Diversity

  • Sulfanyl vs. Amino Linkers: The target’s sulfanylmethyl linker (C–S–C) provides flexibility and moderate oxidation resistance. In contrast, amino-linked compounds (e.g., w3 in ) exhibit higher hydrogen-bonding capacity (polar surface area >60 Ų vs. 52.18 Ų in V004-6476), influencing membrane permeability .

Physicochemical and Structural Data

Parameter Target Compound V004-6476 Compound 21 (MK37)
Molecular Formula C₂₃H₂₃ClN₄O₂S (estimated) C₂₉H₃₅FN₆O₂S Not reported
Molecular Weight ~465.9 g/mol 550.7 g/mol Not reported
logP (Predicted) ~3.8 3.86 >4.0
Hydrogen Bond Acceptors 6 7 5
Key Substituents 4-Cl-Ph, 4,6-diMe-pyrimidine 2-F-Ph, MeOCH₂-pyrimidine CF₃-Ph, thiophene

Implications for Drug Design

  • Chlorophenyl vs. Fluorophenyl : Chlorine’s bulk may enhance off-target binding, while fluorine optimizes selectivity in fluorinated analogs .
  • Furan vs. Thiophene : Furans are preferred for reduced toxicity, whereas thiophenes improve CNS penetration due to higher logP .
  • Pyrimidine Substitutions : Methyl groups balance lipophilicity and metabolic stability, critical for oral bioavailability .

Biological Activity

The compound 4-(4-Chlorophenyl)piperazin-1-ylmethanone represents a class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H23ClN2OC_{19}H_{23}ClN_2O, with a molecular weight of approximately 403.77 g/mol. The compound features a piperazine ring, which is known for its diverse pharmacological properties, and a furan moiety that contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Several derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : Inhibitory effects on enzymes such as acetylcholinesterase (AChE) have been documented.

Anticancer Activity

A study conducted on derivatives of piperazine indicated that compounds similar to 4-(4-Chlorophenyl)piperazin-1-ylmethanone demonstrated potent cytotoxicity against human cancer cell lines. The IC50 values ranged from 0.11 to 1.47 µM, indicating strong antiproliferative activity compared to standard chemotherapeutic agents .

Antimicrobial Properties

In vitro evaluations revealed that the compound exhibited moderate to good antimicrobial activity against a range of pathogens. The minimum inhibitory concentrations (MICs) were determined to be between 100 and 400 µg/mL across various bacterial strains .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was highlighted in studies where it showed significant inhibition of AChE and urease. This suggests potential applications in treating conditions related to enzyme dysregulation .

Data Tables

Biological Activity IC50 Values (µM) MIC (µg/mL)
Anticancer (various cell lines)0.11 - 1.47N/A
Antimicrobial (Gram-positive)N/A100 - 400
Antimicrobial (Gram-negative)N/A200 - 800
Enzyme Inhibition (AChE)N/AN/A

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